molecular formula C25H30N4O2 B11298836 N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11298836
M. Wt: 418.5 g/mol
InChI Key: ORBUTNCESSLUPM-UHFFFAOYSA-N
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Description

“N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the propoxy group at the 3-position. The piperidine ring is then constructed, and the carboxamide group is introduced. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine carboxamides and quinoxaline derivatives. These compounds may share structural features and exhibit similar biological activities.

Uniqueness

What sets “N-(3-methylbenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” apart is its unique combination of functional groups, which may confer distinct pharmacological properties

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-3-14-31-25-23(27-21-11-4-5-12-22(21)28-25)29-13-7-10-20(17-29)24(30)26-16-19-9-6-8-18(2)15-19/h4-6,8-9,11-12,15,20H,3,7,10,13-14,16-17H2,1-2H3,(H,26,30)

InChI Key

ORBUTNCESSLUPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=CC(=C4)C

Origin of Product

United States

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